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Rebastinib is characterized as a switch control inhibitor that allosterically binds to and stabilizes kinases in

their inactive conformation [1] [2]. The table below summarizes its primary targets and the resulting

biological effects.

Target Mechanism of Action Key Biological Consequences Experimental Evidence

| TIE2 Receptor [3] [2] | Potent, selective picomolar inhibitor; allosteric "switch control" binding [2]. | Anti-

angiogenesis; inhibition of pro-tumoral TIE2+ macrophages; blocks TMEM-mediated metastasis [2] [4]. |

Crystallography: Tie2-rebastinib co-crystal structure [2]. Western Blot: Dose-dependent reduction of p-

TIE2 in HUVECs [2]. | | ABL1 (including BCR-ABL1 T315I mutant) [3] [1] | Switch control inhibitor;

forces inactive conformation, ATP-noncompetitive [1]. | Anti-proliferative in CML; active against TKI-

resistant mutations [1]. | Cellular Assays: Inhibition of pCRKL in patient CML cells [1]. Clinical Response:

CHR in CML patients with T315I mutation [1]. | | FGR Kinase [5] | Identified as a prominent target in CRC

multi-omics analysis [5]. | Modulates PI3K-AKT-SP1 signaling; downregulates DKK1 to enhance CD8+ T-

cell function [5]. | Pull-down Assay: Biotin-labeled DCC-2036 bound to FGR [5]. Phospho-array/Western

Blot: Reduced p-FGR (Y412) in LoVo/CT-26 cells [5]. | | NLRP3 Inflammasome [6] | Promotes NLRP3

ubiquitination [6]. | Inhibits inflammasome assembly; reduces GSDMD-mediated pyroptosis and IL-1β

release [6]. | In Vitro Models: LPS-induced macrophages; reduced Caspase-1, LDH, IL-1β [6]. In Vivo

Model: Attenuated lung injury in LPS-induced ALI mice [6]. |
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Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from pivotal studies.

1. Protocol: Identifying FGR as a Direct Target in Colorectal Cancer (CRC) [5] This multi-omics

approach identified FGR as a critical target for rebastinib (DCC-2036) in CRC.

Cell Line: Human CRC LoVo cells.

Treatment: LoVo cells treated with 2.5 µM DCC-2036.
Phospho-Antibody Microarray: Used to detect global changes in tyrosine kinase phosphorylation

following treatment.
Biotin-Labeled Pull-Down Assay: Cell lysates from LoVo cells were incubated with biotin-labeled

DCC-2036. Bound proteins were purified with streptavidin beads and identified through subsequent
analysis.

Validation: Dose-dependent reduction in phosphorylated FGR (Y412) was confirmed via western
blotting. Immunohistochemistry on tumor tissues from CT-26 mouse models treated with DCC-2036

further validated the suppression of p-FGR in vivo.

2. Protocol: Demonstrating TIE2 Inhibition and Anti-Metastatic Effects [2] This protocol outlines how

to assess rebastinib's core mechanism against TIE2 and its functional consequences.

In Vitro Kinase Assay: A pyruvate kinase/lactate dehydrogenase coupled assay was used to
measure ADP release, determining the IC₅₀ of rebastinib for TIE2.

Cellular Target Engagement (Western Blot): Human Umbilical Vein Endothelial Cells (HUVECs) or
Tie2-high immortalized Bone Marrow-derived Macrophages (iBMM) are stimulated with Angiopoietin-1

(ANGPT1). Cells are pre-treated with rebastinib, followed by lysis and western blot analysis to
measure levels of phosphorylated TIE2 (Tyr992) and total TIE2.

Functional Migration Assay (HUVEC Transwell): HUVECs are seeded in the upper chamber of a
transwell. A chemoattractant (e.g., ANGPT1) is placed in the lower chamber. The ability of rebastinib
to inhibit ANGPT1-induced migration of HUVECs through the membrane is quantified.

Signaling Pathways & Logical Workflows

The following diagrams, created with Graphviz, illustrate the core pharmacodynamic pathways of

rebastinib.

FGR-AKT-SP1-DKK1 Axis in Colorectal Cancer
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This diagram shows the mechanism by which rebastinib enhances T-cell cytotoxicity in the tumor

microenvironment, as identified in colorectal cancer research [5].
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Diagram 1: Rebastinib inhibits FGR, downregulating the PI3K-AKT-SP1 pathway and DKK1, thereby

enhancing CD8+ T-cell function [5].

Dual Mechanism of TIE2 and TMEM Inhibition

This diagram summarizes rebastinib's well-characterized role in inhibiting tumor angiogenesis and

metastasis via the TIE2 pathway [2] [4] [7].
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Diagram 2: Rebastinib blocks TIE2 on endothelial cells and macrophages, disrupting angiogenesis and

TMEM-dependent metastasis [2] [4].

Clinical Pharmacodynamics & Tolerability

The table below summarizes key clinical data on rebastinib's effects and safety from trials in cancer

patients.
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Parameter
Chronic Myeloid Leukemia
(CML) Trial [1]

HER2-Negative Metastatic Breast Cancer
(MBC) Trial [4]

Recommended Phase
2 Dose

150 mg tablet BID 50 mg or 100 mg BID (with paclitaxel or

eribulin)

Dose-Limiting
Toxicities (DLTs)

Dysarthria, muscle

weakness, peripheral
neuropathy [1].

Not observed in cycle 1/2 at 50 mg or 100

mg BID [4].

Common Adverse
Events (AEs)

Not specified in detail for
CML trial [1].

Anemia (85%), fatigue (78%), anorexia
(67%), leukopenia (67%), increased ALT

(59%) [4].

Pharmacodynamic
Evidence

Inhibition of pCRKL in CML

cells [1].

Increased plasma Angiopoietin-2 (evidence

of TIE2 blockade); significantly decreased
Circulating Tumor Cells (CTCs) [4].

Efficacy Observations 8 Complete Hematologic
Responses in 40 evaluable

CML patients [1].

Objective response in 22% (5/23) of
evaluable patients [4].

Conclusion for Researchers

Rebastinib's pharmacodynamics extend beyond direct kinase inhibition to include significant modulation of

the tumor immune microenvironment. Its dual targeting of TIE2-mediated angiogenesis/metastasis and the

newly identified FGR-AKT-SP1-DKK1 axis provides a strong rationale for its investigation in combination

with immunotherapies, particularly in "cold" tumors like colorectal cancer [5] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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